molecular formula C14H15NO B3173760 N-(3-ethynylphenyl)cyclopentanecarboxamide CAS No. 950097-52-6

N-(3-ethynylphenyl)cyclopentanecarboxamide

Cat. No. B3173760
CAS RN: 950097-52-6
M. Wt: 213.27 g/mol
InChI Key: IDRYJNQUQJXOJG-UHFFFAOYSA-N
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Description

“N-(3-ethynylphenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C14H17NO. It contains a cyclopentanecarboxamide group and a phenyl group with an ethynyl substituent .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclopentane ring attached to a carboxamide group (CONH2), and a phenyl ring substituted with an ethynyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its purity, crystal structure, and environmental conditions. Without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

N-(3-ethynylphenyl)cyclopentanecarboxamide has been used in various scientific research applications, such as drug discovery and development, medicinal chemistry, and biochemistry. In drug discovery and development, this compound has been used as a tool to identify new drugs and to study their biological effects. In medicinal chemistry, this compound has been used to study the structure-activity relationships of various drugs and to identify new drug targets. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)cyclopentanecarboxamide is not yet fully understood. However, it is believed that this compound binds to specific receptors in the cell membrane, which triggers a cascade of biochemical reactions that lead to the desired effect. It is also believed that this compound may modulate the activity of certain enzymes, which could lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects on cells and organisms. For example, this compound has been found to inhibit the growth of cancer cells, induce apoptosis in certain types of cells, and modulate the activity of certain enzymes. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-ethynylphenyl)cyclopentanecarboxamide has several advantages for laboratory experiments. It is highly soluble in water, which makes it easy to work with. In addition, it is relatively stable, which makes it suitable for long-term storage. Furthermore, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, this compound is not suitable for experiments involving high temperatures, as it is sensitive to heat.

Future Directions

There are several potential future directions for research involving N-(3-ethynylphenyl)cyclopentanecarboxamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify new targets for drug discovery. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use in cancer treatments and neuroprotection. Furthermore, further studies could be conducted to explore the potential applications of this compound in other fields, such as agriculture and food science. Finally, further studies could be conducted to develop new synthesis methods for this compound and to improve its synthesis efficiency.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific safety data .

properties

IUPAC Name

N-(3-ethynylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-11-6-5-9-13(10-11)15-14(16)12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYJNQUQJXOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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